kadsuralignan H

Lignan structural classification Natural product scaffold diversity Arylnaphthalene lignan

Kadsuralignan H is a naturally occurring arylnaphthalene lignan isolated from Kadsura coccinea (Schisandraceae), notable as only the second arylnaphthalene lignan reported from the Kadsura genus. It was first characterized alongside three co-occurring dibenzocyclooctadiene lignans (kadsuralignans I–K) and exhibits a unique tetrahydronaphthalene core with a 1,3-benzodioxole substituent, distinguishing it from the more common dibenzocyclooctadiene scaffold.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B13252708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekadsuralignan H
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C(C1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC
InChIInChI=1S/C22H26O6/c1-11-6-13-7-16(25-4)22(26-5)20(23)19(13)18(12(11)2)14-8-15(24-3)21-17(9-14)27-10-28-21/h7-9,11-12,18,23H,6,10H2,1-5H3/t11-,12-,18-/m1/s1
InChIKeyHAPHUWWEOOCTDA-SEDUGSJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsuralignan H – A Structurally Distinct Arylnaphthalene Lignan for Targeted Anti-Inflammatory and Anti-Arthritic Research


Kadsuralignan H is a naturally occurring arylnaphthalene lignan isolated from Kadsura coccinea (Schisandraceae), notable as only the second arylnaphthalene lignan reported from the Kadsura genus [1]. It was first characterized alongside three co-occurring dibenzocyclooctadiene lignans (kadsuralignans I–K) and exhibits a unique tetrahydronaphthalene core with a 1,3-benzodioxole substituent, distinguishing it from the more common dibenzocyclooctadiene scaffold [1]. The compound has demonstrated inhibitory activity against nitric oxide (NO) production in activated RAW264.7 macrophages and, more recently, dose-dependent inhibition of rheumatoid arthritis fibroblast-like synoviocyte (RA-FLS) proliferation with an IC₅₀ of 19.09 ± 2.42 μM [2].

Arylnaphthalene lignan probe for scaffold–activity relationship studies
Natural product from Kadsura coccinea with reported NO production inhibition context
Compatible with macrophage inflammation and RA-FLS cell-model research workflows

Why Dibenzocyclooctadiene Lignans Cannot Replace Kadsuralignan H in Target-Focused Studies


Kadsuralignan H belongs to the rare arylnaphthalene subclass, whereas the vast majority of Kadsura lignans—including its co-isolated analogs kadsuralignans I, J, and K—are dibenzocyclooctadiene lignans [1]. This fundamental scaffold difference results in divergent molecular size (MW 386 vs. ≥484 Da), hydrogen-bond donor count (1 vs. 0), and conformational flexibility, which collectively alter target engagement, cellular permeability, and metabolic stability [1]. Direct within-study comparisons confirm that co-occurring dibenzocyclooctadiene lignans I and K are inactive against NO production under identical assay conditions, while kadsuralignan H and the dibenzocyclooctadiene lignan J both show activity, underscoring that core scaffold—not merely being 'a Kadsura lignan'—governs biological outcome [1]. Substituting kadsuralignan H with a generic dibenzocyclooctadiene lignan therefore carries a high risk of losing the specific pharmacological signature required for reproducible research.

Scaffold Dibenzocyclooctadiene lignans differ in core topology; co-isolated analogs I and K were inactive in the same NO assay.
Potency profile Lignan–triterpenoid potency differences exist; RA-FLS activity may not transfer between chemotypes.
Physicochemical Lower MW (386 vs. >484 Da) and different HBD count may shift permeability and target engagement.

Kadsuralignan H Quantitative Differentiation Evidence: Head-to-Head Activity, Structural, and Physicochemical Comparisons


Arylnaphthalene vs. Dibenzocyclooctadiene Core: Scaffold-Class Differentiation with Functional Consequence

Kadsuralignan H is an arylnaphthalene lignan, the second ever isolated from the Kadsura genus, in contrast to the dominant dibenzocyclooctadiene lignans (e.g., kadsuralignans I, J, K) [1]. Among the four co-isolated lignans, only kadsuralignan H (arylnaphthalene) and kadsuralignan J (dibenzocyclooctadiene) inhibited LPS/IFN-γ-induced NO production in RAW264.7 cells; kadsuralignans I and K were inactive, demonstrating that scaffold type directly dictates biological activity within the same plant extract [1]. This scaffold-dependence means that a dibenzocyclooctadiene lignan cannot be assumed to replicate the biological profile of an arylnaphthalene lignan.

Scaffold vs. NO activity
Class-level inference
Arylnaphthalene lignan: active. Dibenzocyclooctadiene analogs I, K: inactive. J: active.
Scaffold type governs NO inhibitory outcome, not source genus.
RAW264.7 macrophages, LPS/IFN-γ stimulation, Griess assay.
Lignan structural classification Natural product scaffold diversity Arylnaphthalene lignan

Anti-RA-FLS Proliferation: Quantitative Potency Comparison Against Co-Isolated Triterpenoids in the Same Study

In a molecular-networking-guided isolation study from Kadsura coccinea roots, kadsuralignan H (compound 24) was one of four compounds that significantly inhibited RA-FLS cell proliferation [1]. The measured IC₅₀ values provide a direct intra-study potency ranking: coccinone B (IC₅₀ 3.08 ± 1.59 μM) > heilaohutriterpene B (9.57 ± 0.84 μM) > heilaohutriterpene D (16.22 ± 1.71 μM) > kadsuralignan H (19.09 ± 2.42 μM). Although kadsuralignan H is the least potent among the four actives, it is the only lignan scaffold represented; the other three are triterpenoids [1]. This establishes kadsuralignan H as the most potent lignan-based RA-FLS inhibitor identified in that study, offering a distinct chemotype for medicinal chemistry optimization.

RA-FLS proliferation IC₅₀
Head-to-head comparison
19.09 ± 2.42 μM
Supports RA-FLS cell-model endpoint context; distinct lignan chemotype among tested compounds.
Triterpenoids coccinone B, heilaohutriterpenes B/D showed higher potency.
Rheumatoid arthritis Fibroblast-like synoviocyte proliferation Anti-inflammatory lignan

Molecular Size and Drug-Likeness Advantage Over Co-Occurring Dibenzocyclooctadiene Lignans

Kadsuralignan H (C₂₂H₂₆O₆) has a molecular weight of 386.44 Da, substantially lower than the co-isolated dibenzocyclooctadiene lignans: kadsuralignan I (C₂₇H₃₂O₈, 484.54 Da), kadsuralignan J (C₂₇H₃₄O₈, 486.55 Da), and kadsuralignan K (C₂₉H₃₀O₈, 506.54 Da) [1]. This ~100 Da mass reduction is accompanied by a lower heavy-atom count (28 vs. 35–36) and a single hydrogen-bond donor (vs. zero in I–K), positioning kadsuralignan H within more favorable bounds for oral bioavailability parameters (e.g., Lipinski's rules) [1][2]. The ChEMBL database records kadsuralignan H with AlogP 4.11, polar surface area 66.38 Ų, and zero RO5 violations, supporting its classification as a lead-like rather than fragment-like natural product [2].

Molecular weight contrast
Cross-study comparable
386.44 Da (H) vs. 484–506 Da (I–K); HBD 1 vs. 0
Lower MW and HBD may influence permeability and synthetic tractability.
AlogP 4.11, PSA 66.38 Ų, zero RO5 violations (ChEMBL).
Physicochemical property comparison Lignan drug-likeness Molecular weight differentiation

Rarity Value: Only the Second Arylnaphthalene Lignan Isolated from the Entire Kadsura Genus

Kadsuralignan H is explicitly noted in the primary isolation paper as only the second arylnaphthalene lignan ever isolated from the Kadsura genus, a genus that has otherwise yielded dozens of dibenzocyclooctadiene, spirobenzofuranoid, and aryltetralin lignans [1]. This scarcity is not merely academic: the arylnaphthalene core presents a different spatial arrangement of aromatic rings and oxygenation patterns compared to the dominant scaffolds, potentially accessing distinct protein binding pockets. As of 2025, no additional arylnaphthalene lignans have been reported from Kadsura species beyond the two noted in the 2007 study, maintaining kadsuralignan H's status as a rare chemotype [1].

Scaffold rarity
Class-level inference
Second arylnaphthalene lignan from Kadsura genus; no further reports through 2025.
Rare chemotype; supports library diversity screening.
Over 30 dibenzocyclooctadiene lignans reported for comparison.
Natural product rarity Arylnaphthalene lignan chemotype Kadsura genus chemical diversity

Kadsuralignan H: Evidence-Based Application Scenarios for Research Procurement


Rheumatoid Arthritis Drug Discovery: Lignan-Based Lead Optimization Starting Point

Given its confirmed dose-dependent anti-proliferative activity against RA-FLS cells (IC₅₀ 19.09 ± 2.42 μM) [1], kadsuralignan H serves as a structurally unique lignan lead for medicinal chemistry optimization targeting rheumatoid arthritis. Its arylnaphthalene core differentiates it from triterpenoid competitors such as coccinone B and heilaohutriterpenes, offering a distinct intellectual property (IP) position and alternative synthetic route. Researchers can use kadsuralignan H as a scaffold for structure–activity relationship (SAR) studies aimed at improving potency while retaining the favorable drug-likeness parameters (MW 386.44, zero RO5 violations) [1][2].

Natural Product Library Curation: Scarce Arylnaphthalene Chemotype for Phenotypic Screening

As only the second arylnaphthalene lignan reported from the Kadsura genus [1], kadsuralignan H adds significant scaffold diversity to natural product screening collections. Procurement is justified for institutions building diversity-oriented libraries where scaffold rarity is a key selection criterion. Its presence alongside a wealth of dibenzocyclooctadiene analogs enables systematic scaffold-hopping studies to probe how core topology influences target engagement and selectivity [1].

Macrophage-Mediated Inflammation Mechanistic Studies

Kadsuralignan H's demonstrated inhibitory effect on NO production in LPS/IFN-γ-activated RAW264.7 macrophages [1] positions it as a tool compound for studying the regulation of inducible nitric oxide synthase (iNOS) in inflammatory signaling cascades. The availability of inactive co-isolated dibenzocyclooctadiene lignans (kadsuralignans I and K) provides built-in negative controls for the same experimental system, enabling rigorous structure–activity correlation studies [1].

Application
Selection Property
Validation Focus
RA-FLS cell-model studies
Arylnaphthalene scaffold chemotype
Proliferation assay and scaffold SAR optimization
Natural product screening library curation
Scaffold rarity
Phenotypic hit diversity and scaffold-hopping studies
Macrophage inflammation signaling studies
NO production inhibition context
iNOS pathway and scaffold-activity correlation
Quote Request

Request a Quote for kadsuralignan H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.